molecular formula C6H9N3O B143753 N,1-dimethyl-1H-imidazole-4-carboxamide CAS No. 129993-50-6

N,1-dimethyl-1H-imidazole-4-carboxamide

Cat. No.: B143753
CAS No.: 129993-50-6
M. Wt: 139.16 g/mol
InChI Key: VDIARKOFXBRNIY-UHFFFAOYSA-N
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Description

N,1-dimethyl-1H-imidazole-4-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

N,1-dimethyl-1H-imidazole-4-carboxamide derivatives, specifically those bearing the benzimidazole moiety, have shown potential as anticancer agents. A series of these derivatives were synthesized and evaluated for their in vitro anticancer activity against a spectrum of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. Compound 8f, in particular, displayed significant antiproliferative activity against MDA-MB human cancer cell lines, with notable efficacy against the MDA-MB-435 melanoma cell line and the MDA-MB-468 breast cancer cell line. Computational ADME studies further supported the drug-likeness properties of these compounds, suggesting their potential for further development as anticancer drugs (Rasal, Sonawane, & Jagtap, 2020).

DNA Recognition and Binding

N-Methyl imidazole derivatives, including those related to this compound, have been investigated for their ability to bind specifically to DNA sequences in the minor groove, thereby controlling gene expression. These compounds, including polyamides containing N-methylimidazole, have been designed to target specific DNA sequences and show promise as medicinal agents for treating diseases like cancer. Studies have demonstrated that these compounds exhibit a high degree of specificity in binding to G/C-rich DNA sequences (Chavda et al., 2010).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, “N,1-dimethyl-1H-imidazole-4-carboxamide” and its derivatives may have potential applications in the development of new therapeutic agents.

Properties

IUPAC Name

N,1-dimethylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-7-6(10)5-3-9(2)4-8-5/h3-4H,1-2H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIARKOFXBRNIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561346
Record name N,1-Dimethyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129993-50-6
Record name N,1-Dimethyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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